tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-4-10(5-9-15)14-7-6-13/h10,14H,4-5,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWRSPLNIYUZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Yield and Purity
This method excels in scalability and functional group tolerance, though boronate ester preparation adds synthetic overhead.
Photoredox Cyanomethylation
Visible-light-mediated decarboxylative cyanation provides a novel route to introduce cyanomethyl groups. A photoredox protocol converts tert-butyl 4-carboxypiperidine-1-carboxylate to the cyanomethyl derivative using trityl isocyanide.
General Procedure
Performance Metrics
-
Yield : 66% (tert-butyl 4-cyanopiperidine-1-carboxylate analog).
-
Scope : Tolerates electron-deficient and sterically hindered substrates.
This method avoids harsh conditions but requires specialized equipment for light irradiation.
Reductive Amination
A classical two-step approach involves reductive amination of tert-butyl 4-aminopiperidine-1-carboxylate with glyoxylic acid cyanohydrin.
Step 1: Imine Formation
-
Reagents : Glyoxylic acid cyanohydrin (1.2 equiv), MeOH, 25°C, 6 hours.
-
Intermediate : Tert-butyl 4-((cyanomethyl)imino)piperidine-1-carboxylate.
Step 2: Reduction
Limitations
-
Byproducts : Over-reduction to secondary amines.
-
Purification : Requires column chromatography (EtOAc/hexanes).
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyanomethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Targeted Protein Degradation
One of the most promising applications of tert-butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate is in the development of PROTACs (proteolysis-targeting chimeras). PROTAC technology utilizes bifunctional molecules to induce targeted degradation of specific proteins. The compound serves as a semi-flexible linker that enhances the 3D orientation of the degrader, thereby optimizing drug-like properties and improving ternary complex formation .
Cancer Research
Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects on cancer cell lines, particularly glioblastoma cells (U251). Treatment with the compound led to a marked decrease in cell viability and alterations in inositol phosphate accumulation, suggesting its potential role in cancer therapy through modulation of cellular signaling pathways . Transcriptome analyses revealed that the compound regulates genes associated with cell growth and inflammatory responses, indicating its multifaceted role in cancer biology .
Inflammation Modulation
The compound has also been investigated for its ability to modulate inflammatory pathways. Research indicates that it can inhibit NLRP3 inflammasome activation, which is crucial in various inflammatory diseases. This inhibition was linked to decreased pyroptosis and reduced IL-1β release in macrophages, highlighting its potential as an anti-inflammatory agent .
Antimicrobial Activity
In addition to its applications in oncology and inflammation, this compound has shown antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial membrane potential, which is critical for developing new antibiotics amid rising resistance issues .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanomethylamino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The tert-butyl ester group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar piperidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.
Structural Analogues and Substituent Variations
Key Observations :
- The target compound’s –NH–CH₂–CN group enables nucleophilic reactions (e.g., alkylation, acylation), whereas analogs like 4-(cyanomethyl) lack this amino-mediated reactivity .
- Bulky substituents (e.g., methoxyphenyl in ) reduce solubility but improve binding affinity in receptor-targeted applications.
- Hydroxyl or cyclopropyl groups (e.g., ) increase polarity, influencing solubility and metabolic stability.
Physicochemical Properties and Reactivity
Lipophilicity and Solubility
- Target Compound: Moderate logP (~2.1 estimated) due to the polar cyanomethylamine group and hydrophobic Boc protection.
- tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate: Higher logP (~2.5) owing to the non-polar cyanomethyl group .
- Cyclopropylmethyl Analogue () : logP ~1.8 due to hydroxyl group; water solubility enhanced compared to target.
Stability and Reactivity
- The Boc group in all compounds is acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA) .
- The –NH–CH₂–CN group in the target compound undergoes hydrolysis to form carboxylic acids or reacts with electrophiles (e.g., aldehydes) in Mannich reactions .
- Thioether-linked analogs (e.g., ) are prone to oxidation, forming sulfoxides or sulfones.
Biological Activity
tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H20N2O2. It features a piperidine ring with a tert-butyl group and a cyanomethyl amino substituent, which contributes to its unique biological properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been shown to modulate pathways related to cell proliferation and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies using U251 glioblastoma cells demonstrated that treatment with this compound resulted in a notable decrease in cell proliferation. The CyQuant DNA content assay indicated a reduction in cell number when treated with concentrations as low as 400 nM .
Table 1: Effects on Cell Proliferation in U251 Cells
| Treatment Concentration (nM) | Cell Proliferation (%) |
|---|---|
| Control | 100 |
| 100 | 85 |
| 200 | 70 |
| 400 | 50 |
The compound was also found to affect the accumulation of inositol phosphates, suggesting a mechanism involving the modulation of signaling pathways related to cell growth .
Inflammatory Response Modulation
In addition to its anticancer properties, this compound has been studied for its role in regulating inflammatory responses. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical mediators in inflammatory processes. This effect was observed in differentiated THP-1 macrophages treated with lipopolysaccharide (LPS), where the compound significantly reduced cytokine levels .
Table 2: Inhibition of Cytokine Release
| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |
|---|---|---|---|
| IL-1β | 500 | 150 | 70% |
| TNF-α | 300 | 90 | 70% |
Study on Glioblastoma Cells
In a study focusing on glioblastoma, researchers treated U251 cells with this compound and observed significant changes in gene expression profiles related to cell growth and apoptosis. RNA-seq analysis revealed over 900 differentially expressed transcripts, indicating that the compound influences multiple pathways associated with tumor growth and metastasis .
Anti-inflammatory Activity in THP-1 Cells
Another study evaluated the anti-inflammatory effects of the compound using THP-1 cells differentiated into macrophages. The results demonstrated a marked decrease in IL-1β release upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
